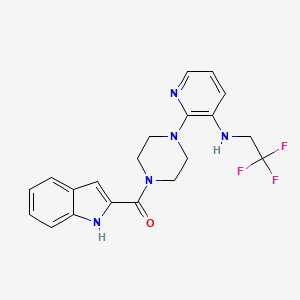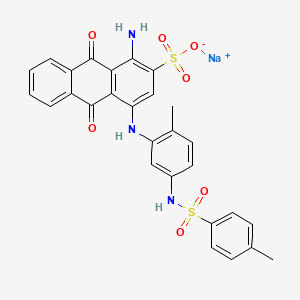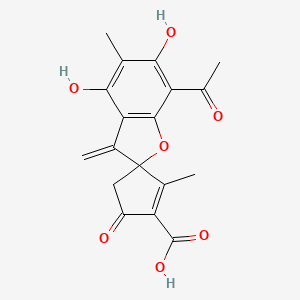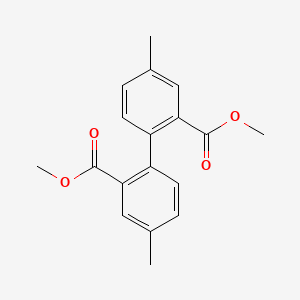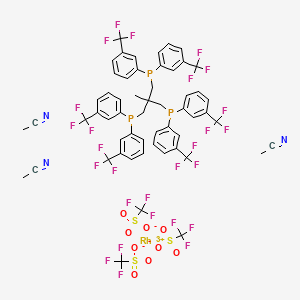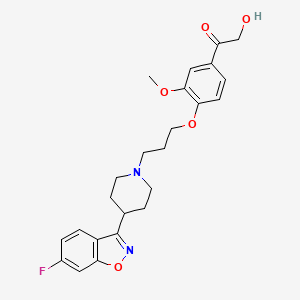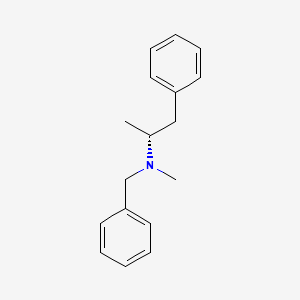
(R)-Benzphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzphetamine is a chiral compound belonging to the class of substituted amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the treatment of obesity. The compound is known for its psychoactive properties and has a chemical structure that includes a benzyl group attached to the nitrogen atom of the amphetamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzphetamine typically involves the reductive amination of benzyl methyl ketone with methylamine. The reaction is catalyzed by a reducing agent such as sodium cyanoborohydride. The process involves the following steps:
Formation of the imine intermediate: Benzyl methyl ketone reacts with methylamine to form an imine.
Reduction of the imine: The imine is then reduced to ®-Benzphetamine using sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of ®-Benzphetamine may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl methyl ketone and other oxidation products.
Reduction: Reduction reactions can convert ®-Benzphetamine to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl methyl ketone, benzoic acid.
Reduction: Benzylamine, methylamine.
Substitution: Benzyl halides, substituted amphetamines.
Aplicaciones Científicas De Investigación
®-Benzphetamine has been studied extensively for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
®-Benzphetamine exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a substrate for the monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. The increased levels of neurotransmitters result in enhanced stimulation of the central nervous system, leading to its appetite suppressant and psychoactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Shares a similar backbone structure but lacks the benzyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Phentermine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
®-Benzphetamine is unique due to its specific substitution pattern, which includes a benzyl group attached to the nitrogen atom. This structural feature contributes to its distinct pharmacological profile and differentiates it from other substituted amphetamines.
Propiedades
Número CAS |
26097-55-2 |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3/t15-/m1/s1 |
Clave InChI |
YXKTVDFXDRQTKV-OAHLLOKOSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


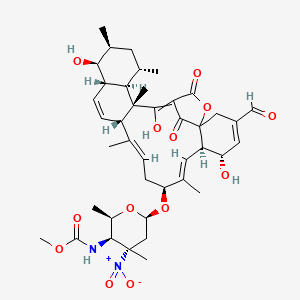
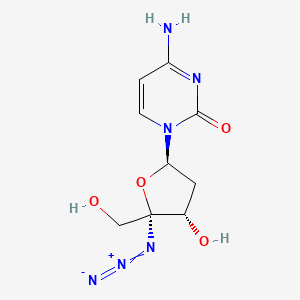
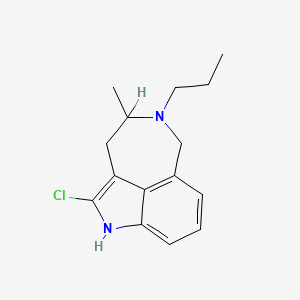
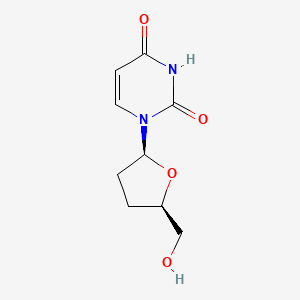
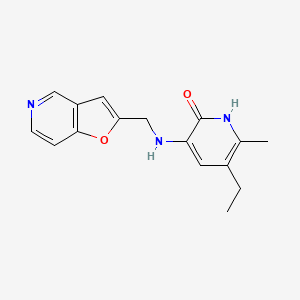
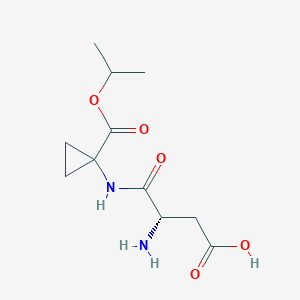
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
